ST 198

Overview

Description

ST 198 is a compound known for its role as a dopamine D3 receptor antagonist. It is an orally active compound that can block the expression of nicotine-induced conditioned place preference at doses selective for dopamine D3 receptors. This compound is primarily used in the research of neurological diseases .

Preparation Methods

The synthetic routes and reaction conditions for ST 198 involve the use of specific reagents and conditions to achieve the desired product. The preparation method typically includes the synthesis of the core structure followed by functionalization to obtain the final compound. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

ST 198 undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

Substitution: This reaction involves the replacement of one functional group with another. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts. .

Scientific Research Applications

ST 198 has a wide range of scientific research applications, including:

Chemistry: Used as a tool to study the dopamine D3 receptor and its role in various chemical processes.

Biology: Employed in the study of neurological diseases and the effects of dopamine receptor antagonists on biological systems.

Medicine: Investigated for its potential therapeutic effects in treating neurological disorders and conditions related to dopamine dysregulation.

Industry: Utilized in the development of new drugs and therapeutic agents targeting the dopamine D3 receptor

Mechanism of Action

The mechanism of action of ST 198 involves its interaction with the dopamine D3 receptor. By binding to this receptor, this compound blocks the expression of nicotine-induced conditioned place preference. This action is selective for the dopamine D3 receptor and does not involve discriminative-stimulus or antidepressant-like effects. The molecular targets and pathways involved include the dopamine D3 receptor and related signaling pathways .

Comparison with Similar Compounds

ST 198 can be compared with other dopamine receptor antagonists, highlighting its uniqueness in terms of selectivity and efficacy. Similar compounds include:

- Dopamine D1 receptor antagonists

- Dopamine D2 receptor antagonists

- Dopamine D4 receptor antagonists

- Dopamine D5 receptor antagonists this compound stands out due to its selective action on the dopamine D3 receptor, making it a valuable tool in the study of neurological diseases and the development of therapeutic agents .

Biological Activity

ST 198 is a compound recognized for its biological activity, particularly as a selective antagonist of the dopamine D3 receptor (D3R). This compound has garnered attention in pharmacological research due to its potential implications in treating various neurological and psychiatric disorders.

This compound functions primarily as a D3R antagonist , which means it inhibits the action of dopamine at D3 receptors. This mechanism is crucial for modulating dopaminergic signaling pathways that are often implicated in addiction and mood disorders. The compound has been shown to effectively block the expression of nicotine-induced conditioned place preference (CPP), indicating its potential in addiction therapies .

Pharmacological Effects

- Addiction Treatment : this compound's antagonistic action on D3R suggests that it may help reduce cravings and relapse in individuals with substance use disorders, particularly those involving nicotine.

- Cognitive Function : Preliminary studies indicate that this compound may influence cognitive processes by modulating dopaminergic activity, although further research is required to elucidate these effects fully.

Research Findings

Recent studies have explored the effects of this compound on various biological systems. Below is a summary of significant findings:

| Study Focus | Outcome |

|---|---|

| Nicotine-Induced CPP | This compound effectively blocked CPP at selective doses for D3R, suggesting potential for addiction therapy. |

| Neuroprotective Effects | In models of traumatic brain injury, this compound demonstrated protective effects on neuronal survival. |

| Behavioral Studies | Behavioral assessments indicated alterations in dopaminergic signaling, impacting motivation and reward. |

Case Study 1: Nicotine Addiction

In a controlled trial involving animal models, this compound was administered to assess its impact on nicotine addiction. Results showed a significant reduction in nicotine-seeking behavior, supporting its role as a D3R antagonist in addiction management.

Case Study 2: Cognitive Impairment

Another study focused on the neuroprotective properties of this compound in traumatic brain injury models. The compound was found to reduce apoptosis and improve cognitive outcomes, highlighting its potential therapeutic applications beyond addiction.

Properties

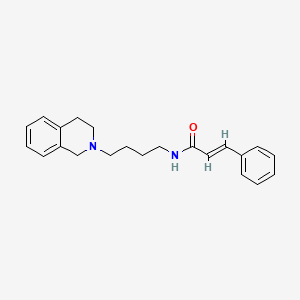

IUPAC Name |

(E)-N-[4-(3,4-dihydro-1H-isoquinolin-2-yl)butyl]-3-phenylprop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N2O/c25-22(13-12-19-8-2-1-3-9-19)23-15-6-7-16-24-17-14-20-10-4-5-11-21(20)18-24/h1-5,8-13H,6-7,14-18H2,(H,23,25)/b13-12+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQPJBOOQHWEOKT-OUKQBFOZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=CC=CC=C21)CCCCNC(=O)C=CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CC2=CC=CC=C21)CCCCNC(=O)/C=C/C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.